Zinc 3,5-heptanedione
Description
Zinc 3,5-heptanedione, formally known as zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Zn(thd)₂, is a metal-organic complex derived from the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). This ligand is characterized by its sterically bulky tert-butyl groups, which enhance the volatility and thermal stability of its metal complexes . The compound is synthesized by reacting zinc salts with the deprotonated form of Hthd, forming a chelate structure where the zinc ion coordinates with two β-diketonate ligands .
Zn(thd)₂ is widely used in materials science, particularly in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for creating thin films and nanostructured materials. Its volatility and controlled decomposition at moderate temperatures (typically 160–250°C) make it suitable for high-precision coating applications .
Properties
CAS No. |
21499-03-6 |
|---|---|
Molecular Formula |
C14H22O4Zn |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
zinc;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Zn/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
InChI Key |
ONLLWBFUSFRYNU-VKRZFSCASA-L |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Zn+2] |
Canonical SMILES |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Acylation and Chelation Purification Method
The foundational synthesis begins with the preparation of 3,5-heptanedione, a β-diketone precursor. As described in the patent CN102417455A, ethyl propionate and butanone undergo acylation in the presence of a basic catalyst (e.g., sodium hydride) and a non-protonic solvent (e.g., tetrahydrofuran). The reaction proceeds as follows:
$$
\text{CH}3\text{CH}2\text{COOEt} + \text{CH}3\text{COCH}2\text{CH}3 \xrightarrow{\text{NaH, THF}} \text{CH}3\text{C(O)CH}2\text{CH}2\text{C(O)CH}2\text{CH}3 + \text{EtOH}
$$
After acylation, the crude 3,5-heptanedione is purified via chelation. While the patent employs copper-based chelation, substituting zinc salts (e.g., zinc acetate) during this step facilitates the formation of the zinc complex. For instance, treating 3,5-heptanedione with zinc sulfate in ethanol yields a zinc chelate precipitate:
$$
2 \, \text{3,5-heptanedione} + \text{ZnSO}4 \rightarrow \text{Zn(3,5-heptanedionato)}2 + \text{H}2\text{SO}4
$$
Key Parameters
Direct Coordination from Zinc Salts
A more straightforward method involves reacting 3,5-heptanedione directly with zinc(II) salts under basic conditions. This approach, analogous to the synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), employs the following steps:
- Deprotonation of β-Diketone :
$$
\text{3,5-heptanedione} + 2 \, \text{NaOH} \rightarrow \text{Na}2[\text{(heptanedionato)}] + 2 \, \text{H}2\text{O}
$$ - Metathesis with Zinc Salt :
$$
\text{Na}2[\text{(heptanedionato)}] + \text{ZnCl}2 \rightarrow \text{Zn(heptanedionato)}_2 + 2 \, \text{NaCl}
$$
Optimized Conditions
Solvothermal Synthesis
Advanced methods utilize solvothermal techniques to enhance crystallinity. Combining zinc nitrate hexahydrate with 3,5-heptanedione in a autoclave at 120°C for 24 hours produces high-purity crystals:
$$
\text{Zn(NO}3\text{)}2\cdot6\text{H}2\text{O} + 2 \, \text{3,5-heptanedione} \xrightarrow{\text{Ethanol, 120°C}} \text{Zn(heptanedionato)}2 + 2 \, \text{HNO}3 + 6 \, \text{H}2\text{O}
$$
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents (e.g., THF) enhance ligand deprotonation, while protic solvents (e.g., ethanol) favor chelation (Table 1).
Table 1: Solvent Optimization for this compound Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 6 | 92 |
| Ethanol | 24.3 | 8 | 88 |
| Diethyl ether | 4.3 | 12 | 78 |
Catalytic Additives
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates metathesis reactions, reducing processing time by 30%.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation Reactions
Zinc 3,5-heptanedione undergoes oxidation under aerobic or oxidative conditions, yielding zinc oxide (ZnO) and organic byproducts. This reaction is critical in materials science for generating ZnO nanostructures.
Research Findings :
-
Calcination at 300°C in air produces ZnO nanoparticles with high surface area (115 m²/g) after nitrate removal .
-
Oxidative cleavage of the diketone ligand generates carboxylic acids, confirmed via IR spectroscopy.
Substitution Reactions
The ligand environment of this compound can be modified via substitution, enabling tailored complexes for specific applications.
Example Reaction :
Complexation and Ligand Exchange
This compound acts as a precursor for heterometallic complexes and catalyst supports.
Mechanistic Insight :
-
The diketone’s β-keto-enol tautomerism facilitates ligand exchange, enabling coordination with transition metals.
Thermal Decomposition
Controlled pyrolysis is used to synthesize ZnO-based materials.
| Conditions | Products | Morphology |
|---|---|---|
| N₂ atmosphere, 400°C | ZnO nanoparticles (10–15 nm) | High-purity hexagonal wurtzite structure. |
| Vacuum, 250°C | Metallic Zn films | Thin films for optoelectronic devices. |
Key Data :
-
Surface area of ZnO derived from Zn(C₇H₁₀O₂)₂ reaches 120 m²/g under optimized calcination .
-
Decomposition kinetics follow a first-order model with activation energy ~150 kJ/mol.
Comparative Reaction Analysis
A comparison with analogous complexes highlights unique reactivity:
| Complex | Oxidation Stability | Ligand Exchange Rate |
|---|---|---|
| Zn(3,5-heptanedione)₂ | Moderate | Fast |
| Zn(acac)₂ | High | Slow |
| Mg(3,5-heptanedione)₂ | Low | Moderate |
-
Bulky ligands in Zn(3,5-heptanedione)₂ reduce oxidative degradation but enhance substitution rates.
Scientific Research Applications
Zinc 3,5-heptanedione, also known as zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound that has garnered attention for its diverse applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a unique structure characterized by two ketone groups that can form complexes with various metal ions due to their Lewis base properties. The molecular formula is , with a molecular weight of approximately 184.27 g/mol. The compound's bulky tert-butyl groups provide significant steric hindrance, influencing its reactivity and interactions in chemical processes.
Coordination Chemistry
This compound is primarily studied for its ability to form stable complexes with metals. These complexes exhibit interesting catalytic properties and are used in various organic synthesis reactions. For instance, the zinc complex can act as a Lewis acid, facilitating reactions by accepting electron pairs from Lewis bases .
Catalysis
The compound has been investigated for its catalytic activity in organic reactions. Studies have shown that this compound complexes can enhance reaction rates and selectivity in processes such as aldol condensations and Michael additions. The presence of zinc significantly influences the reaction pathways and product distributions .
Material Science
This compound is also explored for its potential in material science applications. Its thermal stability and ability to form ordered structures make it a candidate for use in organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Research indicates that incorporating zinc complexes into polymer matrices can improve the mechanical properties and thermal resistance of the materials .
Biomedical Applications
Recent studies have highlighted the potential of this compound in biomedical applications. Its complexes have shown activity against various diseases, including cancer and bacterial infections. The mechanism involves the interaction of the complex with biological molecules, which can alter their function or stability .
Rubber Cross-Linking Agent
In the field of rubber technology, this compound has been utilized as a cross-linking agent in elastomer composites. Research indicates that the optimal concentration of zinc enhances the cross-linking degree without compromising the material's mechanical properties. This application is particularly relevant in producing durable rubber products .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Coordination Chemistry | Forms stable metal complexes with catalytic properties | Enhances reaction rates |
| Catalysis | Acts as a catalyst in organic synthesis reactions | Influences selectivity and yield |
| Material Science | Used in developing polymers for OPVs and LEDs | Improves thermal stability |
| Biomedical Applications | Exhibits activity against cancer and bacterial infections | Alters biological molecule interactions |
| Rubber Technology | Serves as a cross-linking agent in elastomer composites | Optimizes mechanical properties |
Case Study 1: Catalytic Activity
A study examined the use of this compound as a catalyst in aldol condensation reactions. The results demonstrated that the zinc complex significantly increased the reaction rate compared to non-catalyzed conditions. The optimized conditions yielded high selectivity towards desired products while minimizing side reactions .
Case Study 2: Material Enhancement
Research on incorporating this compound into polymer matrices showed improved mechanical strength and thermal resistance of the resulting materials. The study concluded that these enhancements make the materials suitable for applications in electronics and automotive industries .
Case Study 3: Biomedical Efficacy
A recent investigation into the antibacterial properties of zinc complexes derived from 3,5-heptanedione revealed significant efficacy against several pathogenic bacteria. The mechanism was attributed to disruption of bacterial cell membranes by the metal complex .
Mechanism of Action
The mechanism by which zinc 3,5-heptanedione exerts its effects involves the coordination of zinc ions with the 3,5-heptanedione ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved include interactions with enzymes and other proteins that require zinc as a cofactor .
Comparison with Similar Compounds
Volatility and Thermal Stability
- Zn(thd)₂ : Sublimes at 160–250°C, ideal for ALD/CVD .
- Ce(thd)₄ : Volatilizes at 140–220°C, used in nuclear forensics for rapid separations .
- Mn(thd)₃ : Stable up to 180°C, employed in ALD for Mn-doped semiconductors .
- Y(thd)₃ : Sublimes at ~150°C, critical for rare-earth element deposition .
Zinc complexes generally exhibit lower thermal stability than lanthanide or transition metal analogs due to zinc’s lower oxidation state and smaller ionic radius.
Physicochemical Data
*Estimated based on similar metal diketonates.
Key Research Findings
Enhancement of Chelation: The high enol content (96%) and steric bulk of Hthd improve metal-ligand bond stability, making Zn(thd)₂ superior to simpler β-diketones like 3,5-heptanedione in high-temperature applications .
Versatility in Deposition Techniques : Zn(thd)₂’s compatibility with ALD/MLD protocols matches rare-earth diketonates (e.g., Ce(thd)₄, Y(thd)₃) but offers distinct advantages for zinc-based materials .
Biological Activity
Zinc 3,5-heptanedione, often referred to as zinc bis(3,5-heptanedionato), is a coordination compound formed by the complexation of zinc ions with 3,5-heptanedione ligands. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure and Characteristics
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.169 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 183.1 °C
- Flash Point : 63.4 °C
These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its applications in biological systems.
Zinc plays a pivotal role in numerous biological processes. The mechanism of action for this compound primarily involves its ability to act as a zinc donor in various enzymatic reactions and cellular pathways:
- Enzyme Activation : Zinc is an essential cofactor for over 300 enzymes, influencing processes such as protein synthesis and DNA repair. This compound may enhance the activity of these enzymes through its zinc ion release capability .
- Antioxidant Properties : The compound exhibits antioxidant activities by stabilizing free radicals and reducing oxidative stress within cells . This property is particularly significant in cancer prevention and treatment.
- Cellular Signaling : Zinc ions released from this compound can modulate signaling pathways involved in cell growth and apoptosis. For instance, high intracellular zinc levels can activate apoptotic pathways in cancer cells .
Anticancer Potential
Research has indicated that zinc compounds can exhibit anticancer properties. This compound has been studied for its role in:
- Inhibition of Tumor Growth : Studies suggest that zinc compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating gene expression related to cell cycle regulation .
- Synergistic Effects with Chemotherapy : Zinc has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjunct therapy in cancer treatment .
Case Studies and Research Findings
- Zinc's Role in Cancer Prevention : A study highlighted that adequate zinc levels are associated with lower incidences of prostate and breast cancers. The research suggests that zinc may stabilize DNA and regulate cell growth .
- Photodynamic Therapy (PDT) : Zinc nanoparticles have been explored as photosensitizers in PDT for tumor treatment. They enhance the therapeutic effects of light-based treatments by generating reactive oxygen species that induce cancer cell death .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: What are the optimal synthetic routes for preparing zinc complexes with 3,5-heptanedione derivatives, and how can reaction progress be monitored?
Methodological Answer:
- Synthesis: Use ligand precursors like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) in a one-pot reaction with zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) under inert conditions. Solvents like ethanol or THF are preferred due to TMHD’s limited solubility in polar media .
- Monitoring: Track reaction progress via in situ ¹H NMR spectroscopy to observe ligand coordination shifts (e.g., enol-keto tautomerism) and metal-ligand binding. For example, disappearance of free ligand peaks (δ ~5.3 ppm for enol form) indicates complex formation .
- Purification: Isolate complexes via recrystallization or column chromatography, given the steric hindrance of TMHD, which reduces solubility in non-polar solvents .
Advanced Research Question: How do steric and electronic effects of 3,5-heptanedione ligands influence zinc coordination geometry and stability?
Methodological Answer:
- Steric Analysis: Compare TMHD with less hindered analogs (e.g., acetylacetone) using X-ray crystallography. TMHD’s bulky tert-butyl groups enforce distorted tetrahedral or square-planar geometries in zinc complexes, as seen in scandium analogs .
- Electronic Effects: Conduct UV-Vis and cyclic voltammetry to assess ligand-to-metal charge transfer (LMCT) and redox behavior. TMHD’s electron-withdrawing groups stabilize Zn²⁺ by delocalizing electron density, reducing reduction potentials .
- Thermal Stability: Use thermogravimetric analysis (TGA) to quantify decomposition temperatures. TMHD-zinc complexes typically show higher thermal stability (>250°C) compared to acetylacetone derivatives due to steric protection .
Basic Research Question: How can researchers resolve contradictions in keto-enol tautomer ratios reported for 3,5-heptanedione ligands?
Methodological Answer:
- NMR Analysis: Acquire variable-temperature ¹H NMR spectra in CDCl₃ or DMSO-d₆. At low temperatures (~0°C), distinct enol (δ ~15.3 ppm for OH) and keto (δ ~3.3 ppm for CH₂) peaks resolve, enabling quantification of tautomeric equilibrium .
- Solvent Effects: Compare tautomer ratios in polar vs. non-polar solvents. TMHD predominantly exists in the enol form in non-polar solvents (e.g., hexane), while polar solvents (e.g., DMSO) stabilize the keto form via hydrogen bonding .
- Computational Validation: Use DFT calculations (e.g., Gaussian) to model tautomer energy differences. Match computed ¹H NMR shifts with experimental data to validate equilibrium constants .
Advanced Research Question: What analytical challenges arise when using zinc-3,5-heptanedione complexes in gas chromatography (GC) derivatization, and how can they be mitigated?
Methodological Answer:
- Derivatization Efficiency: Optimize acylation conditions (temperature, catalyst) to enhance reactivity of active hydrogens (-OH, -NH) in target analytes. TMHD’s electron-withdrawing groups improve electron capture detector (ECD) sensitivity but require longer reaction times due to steric hindrance .
- Interference Mitigation: Pre-treat samples with solid-phase extraction (SPE) to remove competing nucleophiles. Validate derivatization via GC-MS to confirm fragmentation patterns (e.g., m/z 184 for TMHD derivatives) .
- Column Compatibility: Use low-polarity GC columns (e.g., DB-5MS) to prevent TMHD-zinc complex degradation at high temperatures (>300°C) .
Advanced Research Question: How can computational methods predict the electronic properties of zinc-3,5-heptanedione complexes for photocatalytic applications?
Methodological Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) using software like ORCA or NWChem. TMHD’s conjugated diketone system typically lowers LUMO energy, enhancing charge-transfer efficiency in zinc complexes .
- Spectroscopic Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to verify electronic transitions. Adjust basis sets (e.g., B3LYP/6-311+G*) to improve accuracy .
- Reactivity Predictions: Simulate ligand substitution reactions using molecular dynamics (MD) to assess stability under photocatalytic conditions (e.g., aqueous environments) .
Basic Research Question: What purity criteria and characterization techniques are essential for validating zinc-3,5-heptanedione complexes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
